1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-2-((4-((2,4-difluorophenyl)sulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C25H24F2N4O2S and its molecular weight is 482.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Given the absence of direct results, we can infer that compounds with similar structural features are widely studied for their pharmacological properties, including metabolism, safety, efficacy, and mechanisms of action in human subjects. These studies contribute to our understanding of their therapeutic potential, safety profiles, and pharmacokinetics, laying the groundwork for future research into similar compounds.
Scientific Research Applications:
Pharmacokinetics and Metabolism
Studies on compounds like midazolam and venetoclax provide insights into the metabolism, excretion, and disposition of drugs in humans, emphasizing the importance of understanding these aspects for drug development (Heizmann & Wh, 1981; Liu et al., 2017).
Therapeutic Efficacy and Safety
Research into compounds for the treatment of conditions like cutaneous leishmaniasis and ulcerative colitis highlights the ongoing search for effective and safe therapeutic agents. These studies underscore the therapeutic potential of compounds with benzyl, piperazinyl, and imidazole groups in treating infectious and inflammatory diseases (Weinrauch, Livshin, & El-on, 1983; Fleig et al., 1988).
Mechanisms of Action
Understanding the mechanisms through which these compounds exert their effects, such as through modulation of GABA(A) receptors or inhibition of specific enzymes, is crucial for developing targeted therapies. Studies on TPA023B and E3024 illustrate the scientific effort to elucidate these mechanisms, aiming to optimize therapeutic outcomes while minimizing adverse effects (Laere et al., 2008; Takeuchi et al., 2013).
Mechanism of Action
Target of Action
Compounds with a benzimidazole core are known to interact with a variety of biological targets, including enzymes and receptors . The presence of a piperazine ring and a sulfonyl group could potentially enhance the compound’s ability to bind to these targets.
Mode of Action
The compound might interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The difluorophenyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. Benzimidazole derivatives have been associated with a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors, including its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations. The difluorophenyl group could potentially enhance the compound’s metabolic stability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific targets and the pathways they are involved in. Potential effects could include the inhibition of enzyme activity, disruption of cellular processes, or induction of cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s solubility and stability could be affected by the pH of its environment .
Properties
IUPAC Name |
1-benzyl-2-[[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24F2N4O2S/c26-20-10-11-24(21(27)16-20)34(32,33)30-14-12-29(13-15-30)18-25-28-22-8-4-5-9-23(22)31(25)17-19-6-2-1-3-7-19/h1-11,16H,12-15,17-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPIGTDVLQVHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)S(=O)(=O)C5=C(C=C(C=C5)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.